Cas no 74608-27-8 (2-Pentanol, 3-amino-2-methyl-, (R)-)

2-Pentanol, 3-amino-2-methyl-, (R)- structure
74608-27-8 structure
Product Name:2-Pentanol, 3-amino-2-methyl-, (R)-
CAS No:74608-27-8
MF:C6H15NO
MW:117.189401865005
MDL:MFCD19205483
CID:1768560
PubChem ID:12112803
Update Time:2025-04-21

2-Pentanol, 3-amino-2-methyl-, (R)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pentanol, 3-amino-2-methyl-, (R)-
    • (R)-3-Amino-2-methyl-pentan-2-ol
    • RJQQAAMUEHNMSQ-RXMQYKEDSA-N
    • 74608-27-8
    • (R)-3-amino-2-methylpentan-2-ol
    • (3R)-3-amino-2-methyl-pentan-2-ol
    • AKOS006341148
    • SCHEMBL3852239
    • (3R)-3-amino-2-methylpentan-2-ol
    • MDL: MFCD19205483
    • Inchi: 1S/C6H15NO/c1-4-5(7)6(2,3)8/h5,8H,4,7H2,1-3H3/t5-/m1/s1
    • InChI Key: RJQQAAMUEHNMSQ-RXMQYKEDSA-N
    • SMILES: OC(C)(C)[C@@H](CC)N

Computed Properties

  • Exact Mass: 117.115364102g/mol
  • Monoisotopic Mass: 117.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 70.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 46.2Ų

2-Pentanol, 3-amino-2-methyl-, (R)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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